INDIUM(III) SULFIDE

Catalog No.
S1797512
CAS No.
12030-24-9
M.F
In2S3
M. Wt
325.83
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INDIUM(III) SULFIDE

CAS Number

12030-24-9

Product Name

INDIUM(III) SULFIDE

IUPAC Name

indium(3+);trisulfide

Molecular Formula

In2S3

Molecular Weight

325.83

InChI

InChI=1S/2In.3S/q2*+3;3*-2

SMILES

[S-2].[S-2].[S-2].[In+3].[In+3]

Origin and Significance

Indium sulfide can be found naturally as the mineral indiumite but is more commonly synthesized for research and industrial purposes []. Its semiconducting nature and ability to exhibit various polymorphs (different crystal structures) make it a promising material for optoelectronic devices like thin-film solar cells and light-emitting diodes (LEDs) [].


Molecular Structure Analysis

In2S3 exists in three main polymorphs: α-In2S3 (yellow), β-In2S3 (red), and γ-In2S3.

  • α-In2S3: This polymorph has a defect cubic structure, meaning its crystal lattice has vacancies or imperfections.
  • β-In2S3: The most stable form, β-In2S3 possesses a defect spinel structure, a specific arrangement of cations and anions with vacancies.
  • γ-In2S3: This polymorph exhibits a layered structure, where indium and sulfur atoms form distinct layers.

The specific structure of In2S3 can influence its optical and electrical properties, making it a versatile material for device design [].


Chemical Reactions Analysis

Synthesis

Indium sulfide is typically synthesized through the direct reaction of its constituent elements:

In (s) + 1.5 S (s) → In2S3 (s) ΔH < 0 (exothermic)

Here, "(s)" denotes the solid state, and ΔH represents the enthalpy change of the reaction (negative for exothermic reactions).

Other methods for thin-film deposition include using volatile indium and sulfur precursors for vapor deposition techniques or chemical spray pyrolysis.

Decomposition

In2S3 decomposes upon heating to high temperatures (>1050 °C) into its constituent elements [].

Other Reactions

In2S3 reacts with mineral acids to release hydrogen sulfide gas (H2S) with a characteristic "rotten egg" odor:

In2S3 (s) + 6 HCl (aq) → 2 InCl3 (aq) + 3 H2S (g)


Physical And Chemical Properties Analysis

  • Melting Point: 1050 °C []
  • Density: 4.9 g/cm³
  • Molar Mass: 325.82 g/mol
  • Solubility: Insoluble in water
  • Stability: Stable under ambient conditions.

Indium(III) Sulfide in Optoelectronic and Photovoltaic Applications

  • Bandgap Properties

    Indium(III) sulfide is a mid-bandgap semiconductor. This means it absorbs light within a specific range of wavelengths. The bandgap of In₂S₃ is around 1.2-1.3 eV, which falls within the optimal range for solar cell applications []. This allows efficient absorption of sunlight, a crucial factor for converting light energy into electricity.

  • Light Emitting Properties

    Research suggests that In₂S₃ exhibits photoluminescence, meaning it can emit light upon absorbing photons []. This property makes it a potential candidate for light-emitting devices (LEDs) and other optoelectronic applications.

  • Material Advantages

    Indium(III) sulfide offers several advantages for research and development. It is a relatively abundant material compared to other optoelectronic materials like gallium nitride. Additionally, In₂S₃ can be synthesized using various techniques, allowing for control over its properties and morphology [].

Research Efforts in Indium(III) Sulfide

Researchers are actively exploring the potential of Indium(III) sulfide in various scientific endeavors:

  • Thin-Film Solar Cells

    A significant focus is on developing thin-film solar cells using In₂S₃. Research is underway to improve the efficiency of these cells by optimizing material properties and device structures [].

  • Nanostructured Materials

    Scientists are investigating the use of nanostructured In₂S₃, such as nanoparticles and nanorods, for enhanced optoelectronic properties. These nanostructures can potentially improve light absorption and carrier transport within devices [].

  • Doping and Alloying

    Doping In₂S₃ with other elements or forming alloys with other semiconductors is another research avenue. This approach aims to tailor the bandgap and other properties of the material for specific applications.

Dates

Modify: 2023-11-23

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